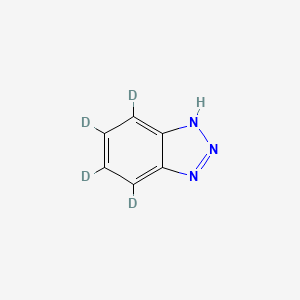

4,5,6,7-四氘-1H-苯并三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzotriazole-d4 is a deuterated derivative of benzotriazole, a heterocyclic compound with the chemical formula C6HD4N3. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. Benzotriazole-d4 is primarily used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties .

科学研究应用

Benzotriazole-d4 has a wide range of applications in scientific research:

Chemistry: It is used as a standard in NMR spectroscopy for calibration and quantitative analysis.

Biology: Benzotriazole-d4 is employed in studies involving deuterium-labeled compounds to trace metabolic pathways.

Medicine: It serves as a reference compound in pharmaceutical research to study drug interactions and metabolism.

Industry: Benzotriazole-d4 is used as a corrosion inhibitor to protect metal surfaces from oxidation and corrosion

作用机制

Target of Action

The primary target of 4,5,6,7-tetradeuterio-1H-benzotriazole, also known as 1H-Benzotriazole-4,5,6,7-d4 or Benzotriazole-d4, is the protein kinase CK2 . This enzyme is a highly pleiotropic and constitutively active serine/threonine kinase, which catalyzes the phosphorylation of numerous protein substrates, often related to gene expression or protein synthesis .

Mode of Action

Benzotriazole-d4 interacts with its target, protein kinase CK2, in an ATP-competitive manner . It binds to the catalytic subunit of the enzyme, inhibiting its activity . This interaction results in the inhibition of the phosphorylation of the enzyme’s protein substrates .

Biochemical Pathways

The inhibition of protein kinase CK2 by Benzotriazole-d4 affects several biochemical pathways. CK2 plays a crucial role in various biological processes, including cell viability, apoptosis, proliferation and survival, angiogenesis, DNA-damage repair, the ER-stress response, the regulation of carbohydrate metabolism, and the development of the nervous system . Therefore, the inhibition of this enzyme can have widespread effects on these pathways.

Pharmacokinetics

It is known that the compound is a deuterium-labeled version of 1h-benzo[d][1,2,3]triazole . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . It is often used as a tracer for quantitation during the drug development process .

Result of Action

The inhibition of protein kinase CK2 by Benzotriazole-d4 can lead to a variety of molecular and cellular effects. Given the enzyme’s role in numerous biological processes, the compound’s action can potentially affect cell viability, apoptosis, proliferation, angiogenesis, DNA repair, and various metabolic processes .

生化分析

Biochemical Properties

It is known that the compound is used as a reference ATP-competitive inhibitor of protein kinase CK2 . This suggests that it interacts with this enzyme, potentially affecting its activity and the biochemical reactions it catalyzes.

Cellular Effects

Given its role as an ATP-competitive inhibitor of protein kinase CK2 , it may influence cell function by affecting the activity of this enzyme. Protein kinase CK2 is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an ATP-competitive inhibitor of protein kinase CK2 , it likely exerts its effects by binding to this enzyme and inhibiting its activity. This could lead to changes in gene expression and other downstream effects.

Temporal Effects in Laboratory Settings

It is known that stable heavy isotopes like deuterium have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that the compound could be used to track the temporal changes in biochemical reactions or cellular processes.

Metabolic Pathways

Given its role as an ATP-competitive inhibitor of protein kinase CK2 , it may be involved in the metabolic pathways regulated by this enzyme.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzotriazole-d4 involves the reaction of benzotriazole with deuterium gas. The deuterium atoms replace the hydrogen atoms in the benzotriazole molecule, resulting in the formation of Benzotriazole-d4. This reaction typically occurs under controlled conditions to ensure the complete substitution of hydrogen with deuterium .

Industrial Production Methods: Industrial production of Benzotriazole-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and benzotriazole, with the reaction being carried out in specialized reactors designed to handle deuterium. The product is then purified through crystallization and other separation techniques to achieve the desired purity levels .

化学反应分析

Types of Reactions: Benzotriazole-d4 undergoes various chemical reactions, including:

Oxidation: Benzotriazole-d4 can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert Benzotriazole-d4 into different reduced forms.

Substitution: Benzotriazole-d4 can participate in substitution reactions where one or more deuterium atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzotriazole-d4 compounds .

相似化合物的比较

Benzotriazole: The non-deuterated form of Benzotriazole-d4, used widely as a corrosion inhibitor and in various chemical reactions.

Tolyltriazole: Another triazole derivative with similar corrosion-inhibiting properties.

Benzimidazole: A related heterocyclic compound with applications in pharmaceuticals and corrosion inhibition.

Uniqueness of Benzotriazole-d4: Benzotriazole-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and enhance its stability in various applications. This makes it particularly valuable in research and industrial settings where precise measurements and high stability are required .

生物活性

Benzotriazole-d4 is a deuterated derivative of benzotriazole, an organic compound known for its diverse biological activities. This article explores the biological activity of Benzotriazole-d4, focusing on its antimicrobial, antiparasitic, and potential therapeutic effects, supported by research findings and case studies.

Overview of Benzotriazole Derivatives

Benzotriazoles are recognized for their versatile biological properties. They exhibit a range of activities including:

- Antimicrobial : Effective against various bacterial strains.

- Antiparasitic : Inhibitory effects on protozoan parasites.

- Antitumor : Potential applications in cancer therapy.

The structure-activity relationship (SAR) of benzotriazole derivatives has been extensively studied to understand their mechanisms of action and optimize their efficacy.

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives possess significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of various benzotriazole derivatives against both Gram-positive and Gram-negative bacteria, including methicillin-resistant strains. The findings indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics like nitrofurantoin, particularly against Staphylococcus aureus strains .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-halogenomethylsulfonyl-BT | MRSA | 12.5 - 25 |

| N-benzenesulfonyl-BT | MSSA | 20 |

| Benzimidazole derivative | E. coli | 15 |

Antiparasitic Activity

Benzotriazole derivatives have shown promising results in combating parasitic infections. A notable study focused on the effects of N-benzenesulfonylbenzotriazole on Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated a dose-dependent inhibitory effect on both epimastigote and trypomastigote forms:

- At a concentration of 25 µg/mL, a 50% reduction in epimastigote numbers was observed after 72 hours.

- At 50 µg/mL, the reduction increased to 64% .

Table 2: In Vitro Antiparasitic Activity of N-benzenesulfonylbenzotriazole

| Concentration (µg/mL) | Epimastigote Reduction (%) | Trypomastigote Reduction (%) |

|---|---|---|

| 25 | 50 | Not assessed |

| 50 | 64 | 95 |

Case Studies and Research Findings

- Anticancer Potential : In silico studies have indicated that certain benzotriazole derivatives may act as potential anticancer agents. Molecular docking studies showed favorable binding affinities to targets involved in cancer progression, with some compounds exhibiting docking scores lower than that of standard drugs like indomethacin .

- Environmental Impact : A study assessing the persistence of benzotriazoles in the environment highlighted concerns regarding their widespread presence and potential toxicological effects on human health and ecosystems. The research emphasized the need for further investigation into their long-term impacts .

- Exposure Studies : A recent investigation into the exposure levels of benzotriazoles among firefighters revealed significant prevalence rates and potential health implications associated with chronic exposure to these compounds .

属性

CAS 编号 |

1185072-03-0 |

|---|---|

分子式 |

C6H5N3 |

分子量 |

123.15 g/mol |

IUPAC 名称 |

4,5,6,7-tetradeuterio-2H-benzotriazole |

InChI |

InChI=1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H,(H,7,8,9)/i1D,2D,3D,4D |

InChI 键 |

QRUDEWIWKLJBPS-RHQRLBAQSA-N |

SMILES |

C1=CC=C2C(=C1)NN=N2 |

手性 SMILES |

[2H]C1=C(C2=NNN=C2C(=C1[2H])[2H])[2H] |

规范 SMILES |

C1=CC2=NNN=C2C=C1 |

同义词 |

1,2,3-1H-Benzotriazole-d4; 1,2,3-Triaza-1H-indene-d4; 1,2-Aminoazophenylene-d4; 1H-1,2,3-Benzotriazole-d4; 2,3-Diazaindole-d4; Azimidobenzene-d4; Aziminobenzene-d4; BLS 1326-d4; Benzisotriazole-d4; NSC 3058-d4; Rusmin R-d4; Seetec BT-d4; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。